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Compound of Interest

Compound Name: cis-beta-Methylstyrene

Cat. No.: B1347348

This technical guide provides a comprehensive overview of the spectroscopic data for (Z2)-1-
phenylpropene, tailored for researchers, scientists, and professionals in drug development.
This document summarizes key spectroscopic data, details experimental methodologies, and
illustrates the relationships between different analytical techniques.

Molecular and Spectroscopic Data Summary

(2)-1-Phenylpropene, also known as cis-B-Methylstyrene, is an organic compound with the
chemical formula CoH10 and a molecular weight of 118.1757 g/mol .[1][2] Its structure and

properties have been characterized using various spectroscopic techniques. The following
tables summarize the key quantitative data obtained from these analyses.

Table 1: Mass Spectrometry Data

Parameter Value Reference
Molecular Formula CoHaio [11[2]
Molecular Weight 118.1757 [1][2]
CAS Registry Number 766-90-5 [1112]

_ Data not available in search
Major Mass Spectrum Peaks
results

Table 2: Infrared (IR) Spectroscopy Data
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The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates the
availability of an IR spectrum for 1-phenylpropene, though specific peak assignments for the
(2)-isomer are not detailed in the provided search results.[3] Generally, the IR spectrum of
(2)-1-phenylpropene is expected to show characteristic absorptions for C-H bonds in the
aromatic ring and the alkene group, as well as C=C stretching vibrations.

Functional Group Expected Absorption Range (cm™?)
sp? C-H (Aromatic & Alkene) > 3000

sp3 C-H (Methyl) 2850-3000

C=C (Aromatic & Alkene) 1450-1650

Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Specific experimental *H and 3C NMR data for (Z)-1-phenylpropene, such as chemical shifts
and coupling constants, were not explicitly found in the initial search. However, general
principles of NMR spectroscopy can be used to predict the expected spectral features.

H NMR:
o Aromatic protons: Signals are expected in the downfield region (typically & 7.0-7.5 ppm).
 Vinylic protons: Resonances for the alkene protons are anticipated.

o Methyl protons: A signal corresponding to the methyl group will be present in the upfield
region.

1BC NMR:

o Aromatic carbons: Multiple signals are expected in the aromatic region (typically & 120-140
ppm).

 Vinylic carbons: Two distinct signals for the alkene carbons are anticipated.

» Methyl carbon: A single signal for the methyl carbon will be observed in the upfield region.
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Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (Z)-1-
phenylpropene are not available in the provided search results. However, generalized protocols
for common spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of organic compounds involves the following
steps:[4]

o Sample Preparation: Dissolve approximately 5-10 mg of the purified (Z)-1-phenylpropene in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution for chemical shift referencing.

o Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.

o Data Acquisition: Place the NMR tube into the spectrometer and acquire the desired NMR
spectra (e.g., *H, 13C, DEPT). Instrument-specific parameters may need to be optimized.

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is a common technique:[5]

Sample Preparation: Dissolve a small amount of (Z)-1-phenylpropene in a volatile solvent
like methylene chloride.

» Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl).

e Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on
the plate.

o Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
obtain the spectrum.
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For liquid samples, a thin film can be created by placing a drop of the liquid between two salt
plates.[6]

Mass Spectrometry (MS)

A general procedure for mass spectrometry analysis is as follows:[7][8]

o Sample Introduction: The sample is introduced into the mass spectrometer. For volatile
compounds like (Z)-1-phenylpropene, this can be done by heating the sample to increase its
vapor pressure.

« lonization: The gaseous molecules are then ionized, commonly using an electron impact (El)
source, which bombards the molecules with high-energy electrons to form radical cations.[7]

[8]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer, which often uses a magnetic field to deflect the ions.

[7]L8]

o Detection: The separated ions are detected, and the resulting data is processed to generate
a mass spectrum.[7]

Interrelation of Spectroscopic Techniques

The following diagram illustrates the logical workflow and the complementary nature of different
spectroscopic techniques in the structural elucidation of (Z)-1-phenylpropene.
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Spectroscopic Techniques Derived Structural Information
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Caption: Logical workflow of spectroscopic analysis for (Z)-1-phenylpropene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (Z)-1-Phenylpropene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347348#z-1-phenylpropene-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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